2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
Description
2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring an imidazolidine-2-one core linked to a piperidine ring via a methylene bridge. The piperidine moiety is substituted at the 1-position with a tetrahydrofuran-3-yl (THF) group, conferring distinct conformational and electronic properties.
Properties
IUPAC Name |
2-oxo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c19-13-15-4-7-18(13)14(20)16-9-11-1-5-17(6-2-11)12-3-8-21-10-12/h11-12H,1-10H2,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYKCAASBRXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with piperidine-carboxamide derivatives but differs in key substituents and core heterocycles. Below is a comparative analysis with 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25) from the literature :
Pharmacological and Physicochemical Differences
Lipophilicity and Solubility: The THF group in the target compound enhances polarity and aqueous solubility compared to the iodophenyl group in Compound 25, which is highly lipophilic. This difference may improve oral bioavailability for CNS targets.
Binding Affinity and Selectivity :
- Compound 25’s iodophenyl group contributes to high potency against 8-OxoG due to hydrophobic interactions in the enzyme’s active site .
- The target compound’s THF substituent may favor hydrogen bonding with polar residues, enabling selectivity for distinct targets (e.g., kinases or sigma receptors).
Synthetic Complexity :
- Compound 25 requires multi-step synthesis involving nitroaniline intermediates and iodophenyl coupling .
- The target compound’s THF-piperidine linkage likely demands stereoselective synthesis, posing challenges in regiochemical control.
Research Findings and Hypotheses
- Compound 25 demonstrated nanomolar inhibition of 8-OxoG in enzymatic assays, attributed to its halogenated aromatic system .
- 2-oxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is hypothesized to exhibit improved CNS penetration due to its THF group, though experimental validation is pending.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
